
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It was first synthesized in the 1980s and has since been used extensively in scientific research. CCPA has been found to have a variety of effects on the body, including the reduction of blood pressure, the inhibition of platelet aggregation, and the modulation of neurotransmitter release.
Mecanismo De Acción
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates the adenosine A1 receptor. This receptor is found in various tissues throughout the body, including the heart, brain, and kidneys. Activation of the adenosine A1 receptor leads to a variety of effects, including the reduction of heart rate, the dilation of blood vessels, and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce blood pressure, inhibit platelet aggregation, and modulate neurotransmitter release. 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide has also been found to have potential therapeutic applications in the treatment of cardiovascular disease, stroke, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects on the body are well understood. 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also some limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments. For example, it has a relatively short half-life, which means that its effects may be short-lived. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is the potential therapeutic applications of 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide in the treatment of cardiovascular disease, stroke, and neurodegenerative disorders. Another area of interest is the development of new adenosine A1 receptor agonists that may have improved pharmacological properties compared to 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide on the body, which could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide involves several steps, starting with the reaction of 3-iodoanisole and cyclohexylmethylamine to produce 3-cyclohexylmethylaminoanisole. This compound is then reacted with 2-chloroacetyl chloride to produce 2-chloro-N-(cyclohexylmethyl)-3-cyclohexylmethylaminoanisole, which is subsequently reacted with 2-propanol and hydrochloric acid to produce 2-chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been used extensively in scientific research as an adenosine A1 receptor agonist. It has been found to have a variety of effects on the body, including the reduction of blood pressure, the inhibition of platelet aggregation, and the modulation of neurotransmitter release. 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide has also been shown to have potential therapeutic applications in the treatment of cardiovascular disease, stroke, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO/c1-14(2)16-9-6-10-17(11-16)20(18(21)12-19)13-15-7-4-3-5-8-15/h6,9-11,14-15H,3-5,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNHCSCIHLIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416918 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

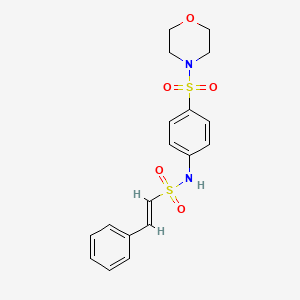
![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)

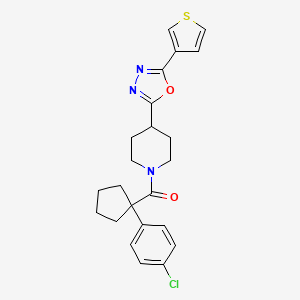
![5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2673383.png)
![1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2673384.png)
![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)
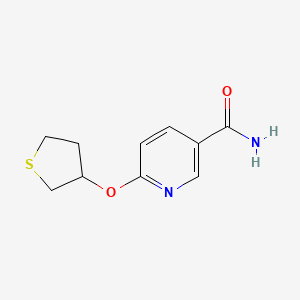
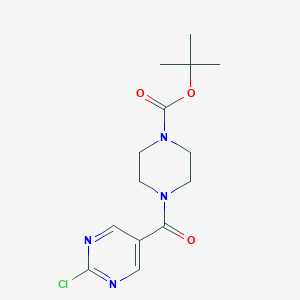


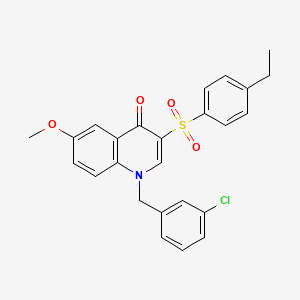
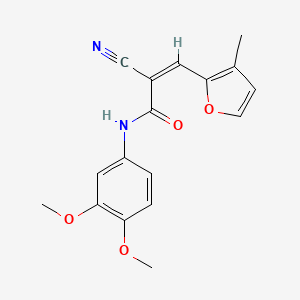
![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)